(3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Description
The compound (3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one (CAS: 691869-00-8) is an imidazo[2,1-b]thiazole derivative with a conjugated α,β-unsaturated ketone (but-3-en-2-one) moiety at the C-5 position of the heterocyclic core. Its molecular formula is C₁₆H₁₄N₂OS₂, and it features a 4-methylphenyl substituent at the C-6 position of the imidazothiazole ring .
Properties
IUPAC Name |
(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-6-13(7-4-11)15-14(8-5-12(2)19)18-9-10-20-16(18)17-15/h3-10H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHECMEWDTDLJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the imidazo[2,1-b][1,3]thiazole is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the But-3-en-2-one Moiety: This involves the condensation of the intermediate with a suitable enone precursor under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, thiazole-based compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). In one study, a related thiazole compound exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells .
Case Study: Thiazole Derivatives in Cancer Treatment
- Study Reference : Evren et al. (2019)
- Findings : The synthesized thiazole derivatives were tested for cytotoxicity against NIH/3T3 and A549 cell lines. Compound 19 demonstrated strong selectivity with significant apoptosis induction compared to standard treatments like cisplatin.
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. A series of imidazothiazole compounds showed promising results against various bacterial strains, including Staphylococcus epidermidis. The presence of specific functional groups was found to enhance antimicrobial efficacy .
Case Study: Antimicrobial Efficacy
- Study Reference : Research on imidazothiazole derivatives
- Findings : Compounds were synthesized and tested against a range of bacterial species, with some derivatives outperforming standard antibiotics.
Enzyme Inhibition
The compound's structural features allow it to interact with biological targets such as enzymes involved in cancer progression and inflammation. For example, certain thiazole derivatives have been identified as inhibitors of carbonic anhydrase III (CA-III), which is implicated in tumor growth and metastasis .
Case Study: CA-III Inhibitors
- Study Reference : Synthesis of trisubstituted thiazoles
- Findings : Compounds demonstrated significant inhibition of CA-III activity, suggesting potential for therapeutic applications in cancer treatment.
Applications in Material Science
Thiazole derivatives are not limited to biological applications; they also find use in material science as components in organic semiconductors due to their electronic properties. Their ability to form stable complexes with metals makes them suitable for developing advanced materials for electronic devices.
Case Study: Organic Electronics
- Study Reference : Research on thiazole-based materials
- Findings : The incorporation of thiazole units into polymer matrices improved charge transport properties, enhancing the performance of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the C-5 and C-6 positions of the imidazothiazole scaffold, leading to variations in biological activity, selectivity, and physicochemical properties. Below is a comparative analysis:
Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives
Structure-Activity Relationships (SAR)
- C-5 Substituents: Bulky or polar groups at C-5 (e.g., sulfonamides, amines) enhance potency in COX-2 and RAF inhibition . The target compound’s butenone group is less bulky but may participate in Michael addition reactions.
- C-6 Aromatic Groups : Electron-withdrawing groups (e.g., 4-fluorophenyl, methylsulfonyl) improve binding affinity in enzymatic assays . The target compound’s 4-methylphenyl group is electron-donating, which may reduce polarity compared to sulfonyl analogs.
Physicochemical and Pharmacokinetic Properties
- Reactivity: The butenone moiety may increase metabolic instability compared to stable sulfonamide or ether-linked analogs.
Biological Activity
The compound (3E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one belongs to a class of imidazo[2,1-b][1,3]thiazole derivatives known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound is defined by the following molecular formula:
- Molecular Formula : C₁₂H₁₀N₂S
- IUPAC Name : this compound
Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Focal Adhesion Kinase (FAK) : This enzyme is implicated in cancer cell proliferation and migration. Compounds similar to this compound have shown to inhibit FAK phosphorylation in cancer cell lines, suggesting potential anticancer properties .
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial effects. The presence of the thiazole moiety enhances the compound's interaction with microbial targets .
Biological Activity Data
A summary of biological activities related to imidazo[2,1-b][1,3]thiazole compounds is presented in Table 1.
Case Study 1: Antitumor Activity
In a study evaluating ten imidazo[2,1-b][1,3,4]thiadiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against mesothelioma cell lines. The mechanism involved the inhibition of FAK phosphorylation and enhanced sensitivity to gemcitabine treatment .
Case Study 2: Antimicrobial Properties
Research on thiazole derivatives has revealed their effectiveness against various bacterial strains. The structural characteristics of these compounds contribute to their binding affinity with microbial enzymes and receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
